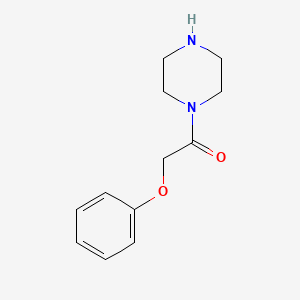

1-(Phenoxyacetyl)piperazine

Vue d'ensemble

Description

1-(Phenoxyacetyl)piperazine is a biochemical used for proteomics research . It has a molecular formula of C12H16N2O2 and a molecular weight of 195.18 .

Synthesis Analysis

The synthesis of piperazines, such as this compound, often involves the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular structure of this compound is characterized by a six-membered ring containing two opposing nitrogen atoms . This structure allows for adjusting 3D geometry at the distal position of the six-membered ring .Applications De Recherche Scientifique

Antioxidant Activity

- Preliminary Evaluation of Antioxidant Activity : Some derivatives of 1-(phenoxyethyl)-piperazine, closely related to 1-(Phenoxyacetyl)piperazine, have shown promising antioxidant properties. These compounds were found to increase superoxide dismutase (SOD) activity and total antioxidant capacity (TAC), particularly the derivatives 1-[(4-methyl)-phenoxyethyl]- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine (Pietrzycka et al., 2006).

Anticancer and Antiviral Applications

- Analogues as Potential Radiotracers : Analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), which has a structure similar to this compound, have been designed for therapeutic and diagnostic applications in oncology due to their reduced lipophilicity (Abate et al., 2011).

- Synthesis for Anti-Bone Cancer Activity : Research has been conducted on the synthesis of heterocyclic compounds containing piperazine structures for the treatment of bone cancer. These compounds, including derivatives of this compound, have shown potential in inhibiting cancer cell growth (Lv et al., 2019).

Drug Metabolism and Toxicology

- Genotoxicity Studies : Studies on compounds like 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazine, which share structural similarities with this compound, have provided insights into the mechanisms of genotoxicity and have guided modifications to reduce mutagenicity while retaining pharmacological potency (Gunduz et al., 2018).

Neuropharmacology

- Anticonvulsant Activity : Some 1,4-substituted piperazine derivatives have been evaluated for anticonvulsant activity. These studies are relevant for understanding the neuropharmacological applications of compounds like this compound. However, these compounds have shown only moderate effectiveness in seizure models (Marona et al., 2009).

Enzyme Inhibition and Antibacterial Potential

- Carbamate Derivatives with Antibacterial Properties : Research on carbamate derivatives bearing 2-furoyl-1-piperazine, which is structurally similar to this compound, has shown potential in enzyme inhibition and antibacterial activity. These compounds have demonstrated good activities against various bacterial strains (Abbasi et al., 2017).

Mécanisme D'action

Target of Action

1-(Phenoxyacetyl)piperazine is a derivative of piperazine, a class of compounds known for their wide range of biological activities . Piperazine compounds are known to act as anthelmintic agents, paralyzing parasites and allowing the host body to easily remove or expel the invading organism . .

Mode of Action

Piperazine compounds, in general, are known to mediate their anthelmintic action by paralyzing parasites . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological state of the targets.

Biochemical Pathways

Piperazine-containing compounds are known to be involved in various biochemical reactions . The piperazine moiety is often found in drugs or in bioactive molecules due to its chemical reactivity, which facilitates its insertion into the molecule .

Pharmacokinetics

It is known that the presence of nitrogen atoms in piperazine compounds can improve the pharmacological and pharmacokinetic profiles of drug candidates, serving as hydrogen bond donors/acceptors, tuning the interactions with receptors, and increasing water solubility and bioavailability .

Result of Action

It is known that piperazine compounds, in general, have a wide range of biological activities .

Action Environment

It is known that the chemistry of piperazine affects its utility as an intestinal permeation enhancer .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Piperazine derivatives, which include 1-(Phenoxyacetyl)piperazine, have been shown to have various biological activities .

Cellular Effects

Piperazine derivatives have been shown to have effects on cancer cells

Molecular Mechanism

Piperazine derivatives have been shown to act as reversible inhibitors of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine

Temporal Effects in Laboratory Settings

Piperazine derivatives have been shown to have effects on the permeability of the fluorescent marker calcein over time .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-studied. Piperazine, a related compound, has been shown to be well-tolerated in dogs, cats, and livestock. Single oral doses of ≥110 mg/kg can already cause slight adverse drug reactions; ≥800 mg/kg cause neurotoxic symptoms .

Metabolic Pathways

Piperazine derivatives have been shown to inhibit the metabolism of succinic acid in ascarids .

Transport and Distribution

Piperazine derivatives have been shown to enhance transepithelial transport .

Subcellular Localization

Tools such as LOCALIZER and SherLoc can be used to predict the subcellular localization of proteins.

Propriétés

IUPAC Name |

2-phenoxy-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)10-16-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCPXUCNSORUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92114-37-9 | |

| Record name | 92114-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

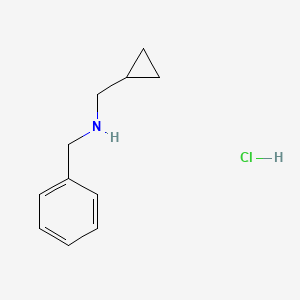

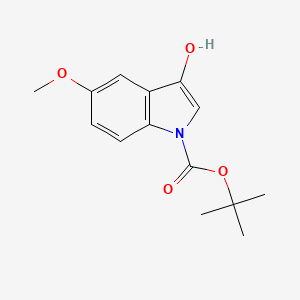

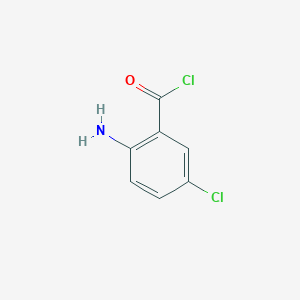

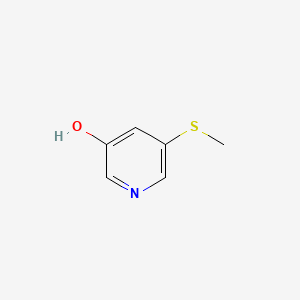

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.